4-Chloro-2,6-difluoro-3-methylphenol
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Overview
Description
4-Chloro-2,6-difluoro-3-methylphenol is an organic compound with the molecular formula C7H5ClF2O It is a derivative of phenol, characterized by the presence of chlorine and fluorine atoms at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-difluoro-3-methylphenol typically involves the halogenation of 3-methylphenol. The process includes the introduction of chlorine and fluorine atoms at the 4 and 2,6 positions, respectively. One common method involves the use of halogenating agents such as chlorine gas and fluorine-containing reagents under controlled conditions to achieve the desired substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions. The process is optimized for yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production. The compound is then purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-difluoro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2,6-difluoro-3-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-difluoro-3-methylphenol involves its interaction with specific molecular targets. The presence of halogen atoms influences its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes, receptors, or other proteins, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,6-Difluoro-3-methylphenol: Similar in structure but lacks the chlorine atom.
4-Chloro-3-methylphenol: Contains chlorine but lacks fluorine atoms.
4-Chloro-2,6-dimethylphenol: Contains additional methyl groups instead of fluorine atoms.
Uniqueness: 4-Chloro-2,6-difluoro-3-methylphenol is unique due to the specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties
Properties
IUPAC Name |
4-chloro-2,6-difluoro-3-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMAUROITSFAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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